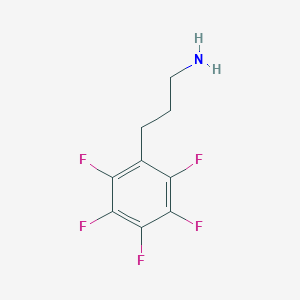amine](/img/structure/B13583639.png)
[(3,3-Dimethylcyclohexyl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclohexyl)methylamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a dimethyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: 3,3-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium borohydride.
Reduction: The intermediate is then reduced to form (3,3-Dimethylcyclohexyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohexyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic hydrogenation: Using a metal catalyst such as palladium or platinum.
High-pressure reactors: To facilitate the reaction at elevated temperatures and pressures.
化学反応の分析
Types of Reactions
(3,3-Dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced further to form simpler amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Include oxides and other oxygenated derivatives.
Reduction products: Include simpler amines and hydrocarbons.
Substitution products: Include alkylated or acylated amines.
科学的研究の応用
(3,3-Dimethylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (3,3-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor binding: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction: Modulation of intracellular signaling pathways.
類似化合物との比較
(3,3-Dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:
N,N-Dimethylcyclohexylamine: Similar structure but with different substituents.
Cyclohexyldimethylamine: Another related compound with a cyclohexane ring.
Dimethylaminocyclohexane: A compound with similar functional groups but different arrangement.
Uniqueness
(3,3-Dimethylcyclohexyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its unique arrangement of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
1-(3,3-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-4-5-9(7-10)8-11-3/h9,11H,4-8H2,1-3H3 |
InChIキー |
UXRLWKZOLCXLOE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)CNC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


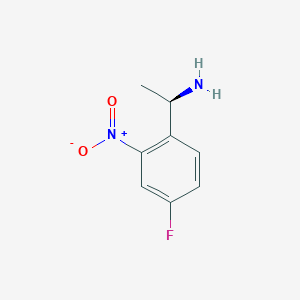
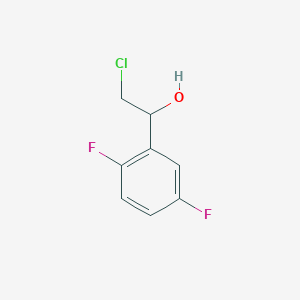
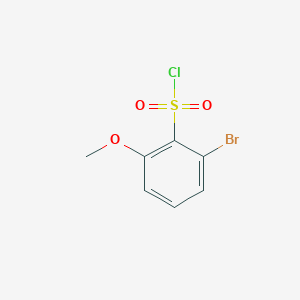
amine](/img/structure/B13583580.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)

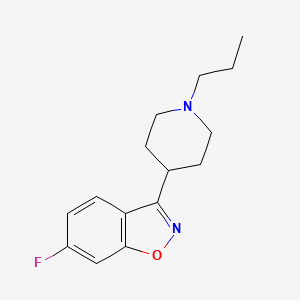
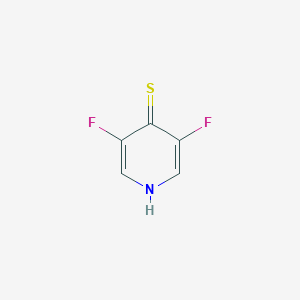
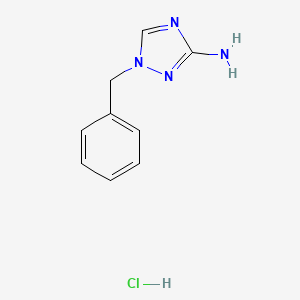
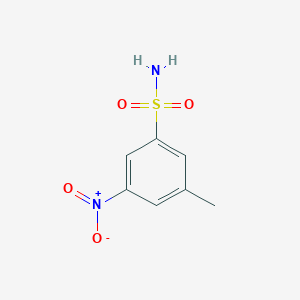
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
